![molecular formula C15H9NS2 B5765588 8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)
8-phenylindeno[1,2-d][1,2,3]dithiazole
Overview
Description
8-phenylindeno[1,2-d][1,2,3]dithiazole, also known as PIDT, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PIDT is a sulfur-containing aromatic compound that has a fused indeno[1,2-d][1,2,3]dithiazole core structure. This compound has been synthesized by various methods and has been extensively studied for its potential use in various fields, including optoelectronics, organic semiconductors, and biochemistry.
Scientific Research Applications
Antimicrobial and Antitumor Activity
- Synthesis and Biological Evaluation: Dithiazoles, including variants similar to 8-phenylindeno[1,2-d][1,2,3]dithiazole, have been synthesized and evaluated for their antimicrobial and antitumor activities. Research by Konstantinova et al. (2009) found that certain dithiazoles exhibit significant activity against Gram-positive bacteria and fungi, as well as exerting antiproliferative activity in human cell lines, indicating potential applications in treating bacterial infections and cancer (Konstantinova et al., 2009).
Catalysis and Oxidation Processes
- Catalytic Oxidation and Transfer Hydrogenation: Dithiazoles have been explored for their roles in catalytic processes. Saleem et al. (2013, 2014) investigated complexes involving 1,2,3-triazole and dithiazole ligands for their efficiency in catalytic oxidation of alcohols and transfer hydrogenation of ketones. These findings highlight the potential of dithiazoles in industrial and synthetic chemistry applications (Saleem et al., 2013); (Saleem et al., 2014).
Melanin Synthesis Inhibition
- Reversible Melanin Synthesis Inhibition: A study by Charalambous et al. (2015) identified 1,2,3-dithiazoles as reversible inhibitors of melanin synthesis, suggesting their potential use in treating pigmentation disorders such as melasma. This discovery opens avenues for therapeutic applications in dermatology (Charalambous et al., 2015).
Fluorescence and Photophysical Properties
- Novel Fluorophores: Triazole derivatives, which are structurally related to dithiazoles, have been synthesized and studied for their photophysical properties by Padalkar et al. (2015). These compounds, including 8-phenylindeno[1,2-d][1,2,3]dithiazole, could potentially serve as blue emitting fluorophores, highlighting their utility in materials science and optical applications (Padalkar et al., 2015).
properties
IUPAC Name |
4-phenylindeno[1,2-d]dithiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NS2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15(13)17-18-16-14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOHRQDSJKNFPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NSS3)C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylindeno[1,2-d]dithiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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